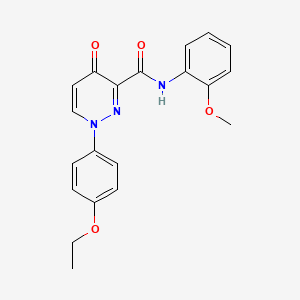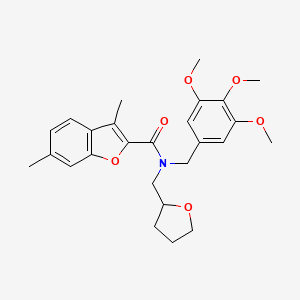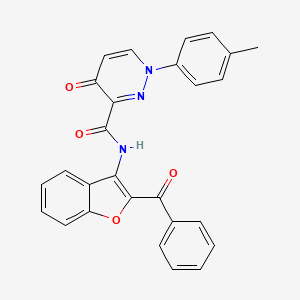![molecular formula C19H17F3N2O3 B11385044 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11385044.png)
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a complex organic compound that belongs to the class of benzopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-1H-2-benzopyran-1-one with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-1-one: A simpler analog with similar structural features.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group but different core structures.
Uniqueness
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is unique due to the combination of the dihydrobenzopyran ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17F3N2O3 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)13-5-3-6-14(10-13)24-18(26)17(25)23-11-16-15-7-2-1-4-12(15)8-9-27-16/h1-7,10,16H,8-9,11H2,(H,23,25)(H,24,26) |
InChI Key |
WZIMDHBXEAFJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-fluorophenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11384964.png)
![ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11384965.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384967.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11384979.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11384990.png)
![Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11385001.png)
![N-(2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11385005.png)
![N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11385007.png)
![6-(4-chlorophenyl)-3-ethyl-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11385008.png)

![Diethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11385017.png)



